1-Bromo-4-(1-bromopropyl)benzene
CAS No.: 1094335-60-0
Cat. No.: VC2909419
Molecular Formula: C9H10Br2
Molecular Weight: 277.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094335-60-0 |
|---|---|
| Molecular Formula | C9H10Br2 |
| Molecular Weight | 277.98 g/mol |
| IUPAC Name | 1-bromo-4-(1-bromopropyl)benzene |
| Standard InChI | InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3 |
| Standard InChI Key | KJYYIARXZUOWNK-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)Br)Br |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)Br |
Introduction
Chemical Structure and Properties
1-Bromo-4-(1-bromopropyl)benzene is an organic compound with the molecular formula C₉H₁₀Br₂. Its structure consists of a benzene ring substituted with a bromopropyl group at the para position and an additional bromine atom at the first carbon of the propyl chain .
Physical and Chemical Properties
The compound possesses distinctive physical and chemical characteristics that define its behavior in various chemical environments. It has a molecular weight of approximately 277.98 g/mol and exhibits physical properties including a density of about 1.6 g/cm³ and a boiling point of 284.7 °C at 760 mmHg. The chemical structure can be represented using various chemical notations, providing different perspectives on its molecular arrangement.
Table 1: Key Physical and Chemical Properties of 1-Bromo-4-(1-bromopropyl)benzene
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Br₂ |
| Molecular Weight | 277.98 g/mol |
| Density | ~1.6 g/cm³ |
| Boiling Point | 284.7 °C (at 760 mmHg) |
| CAS Number | 1094335-60-0 |
| PubChem CID | 94675620 |
| IUPAC Name | 1-bromo-4-[(1S)-1-bromopropyl]benzene |
| SMILES | CCC@@HBr |
| InChI | InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m0/s1 |
| InChIKey | KJYYIARXZUOWNK-VIFPVBQESA-N |
The stereochemistry of the compound is particularly notable, as indicated by the (1S) designation in its IUPAC name, referring to the specific configuration at the chiral carbon atom where one of the bromine atoms is attached . This stereochemical feature influences its three-dimensional structure and potentially affects its reactivity in stereoselective reactions.
Synthesis Methods
1-Bromo-4-(1-bromopropyl)benzene can be synthesized through multiple routes, with the specific method often depending on the availability of starting materials and the desired yield and purity of the product.
Laboratory Synthesis Approaches
In laboratory settings, the synthesis of 1-Bromo-4-(1-bromopropyl)benzene typically involves carefully controlled bromination reactions. These processes require precise management of reaction conditions to ensure high yield and purity of the final product. The bromination can be performed using various brominating agents, with the reaction parameters adjusted according to the specific synthetic pathway employed.
Industrial Production Considerations
For industrial-scale production, efficiency and cost-effectiveness become critical factors in the synthesis of 1-Bromo-4-(1-bromopropyl)benzene. Industrial methods might employ continuous flow reactors and specialized catalysts to optimize the bromination process. The purification procedures would also be scaled appropriately to maintain product quality while minimizing production costs.
Applications in Scientific Research
1-Bromo-4-(1-bromopropyl)benzene finds applications across multiple scientific disciplines, serving various research purposes due to its unique structural features.
Thermophysical Property Research
The compound is utilized in thermophysical property research, where its distinctive structure allows for the study of dynamic properties under various conditions. The data generated through dynamic data analysis, often implemented in specialized software packages such as the NIST ThermoData Engine, contribute to our understanding of structure-property relationships in organic compounds.
Mass Spectrometry Studies
1-Bromo-4-(1-bromopropyl)benzene plays a significant role in mass spectrometry studies. The compound is analyzed using mass spectrometric techniques to differentiate it from similar compounds based on the location of the bromine atoms. When the bromine atom is cleaved from the benzene ring during the ionization process, it results in a more stable ion, which exhibits a higher intensity in the mass spectrum. This characteristic fragmentation pattern makes the compound valuable for structural determination studies and method development in analytical chemistry.
Organic Synthesis Applications
The compound serves as an important intermediate in the synthesis of polysubstituted benzenes. Its dual bromine substituents provide reactive sites for various chemical transformations, making it a versatile building block in organic synthesis. The strategic placement of the bromine atoms in the molecule allows for selective reactions, enabling the creation of more complex molecular architectures.
Table 2: Research Applications of 1-Bromo-4-(1-bromopropyl)benzene
| Application Area | Key Uses | Research Significance |
|---|---|---|
| Thermophysical Research | Dynamic property studies | Understanding structure-property relationships |
| Mass Spectrometry | Structural analysis and method development | Distinctive fragmentation patterns aid identification |
| Organic Synthesis | Intermediate for polysubstituted benzenes | Versatile building block for complex molecules |
| Chemical Education | Demonstration of organic reactions | Illustrates chemical transformation principles |
Chemical Reactivity Profiles
The chemical behavior of 1-Bromo-4-(1-bromopropyl)benzene is largely defined by the presence and positioning of its bromine atoms, which influence its participation in various reaction pathways.
Types of Reactions
1-Bromo-4-(1-bromopropyl)benzene can undergo several types of chemical reactions, demonstrating its versatility as a reactive species:
-
Nucleophilic substitution reactions: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
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Coupling reactions: The compound can participate in various coupling reactions, particularly those catalyzed by transition metals, to form more complex molecular structures.
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Oxidation and reduction reactions: Depending on the reagents and conditions employed, the compound can be oxidized or reduced to yield different functional derivatives.
Reaction Mechanisms
The reaction mechanisms involving 1-Bromo-4-(1-bromopropyl)benzene often include electrophilic or nucleophilic processes. The presence of the bromine atoms enhances the reactivity of the compound in certain chemical transformations. The para-brominated benzene ring and the brominated propyl side chain can undergo different reactions based on their electronic and steric environments.
Table 3: Common Reactions of 1-Bromo-4-(1-bromopropyl)benzene
| Reaction Type | Reagents | Products | Mechanistic Considerations |
|---|---|---|---|
| Nucleophilic Substitution | Hydroxide, alkoxides, amines | Substituted derivatives | Proceeds via SN1 or SN2 mechanisms depending on conditions |
| Metal-Catalyzed Coupling | Pd catalysts, organometallic reagents | Coupled products | Forms new carbon-carbon bonds through transmetallation and reductive elimination |
| Reduction | H₂/Pd, LiAlH₄, NaBH₄ | Debrominated products | Selective reduction possible depending on reagent choice |
| Mass Spectrometric Fragmentation | Ionization conditions | Fragment ions | Cleavage of C-Br bonds produces characteristic ion patterns |
Comparative Analysis with Related Compounds
1-Bromo-4-(1-bromopropyl)benzene shares structural similarities with other brominated aromatic compounds, yet possesses distinctive properties that differentiate it from its analogs.
Structural Comparisons
The specific arrangement of the bromine atoms in 1-Bromo-4-(1-bromopropyl)benzene gives it unique chemical properties and reactivity patterns compared to related compounds. The para-bromination of the benzene ring, combined with the bromination at the propyl chain, creates a specific electronic distribution that influences its behavior in chemical reactions.
Table 4: Comparison with Structurally Related Compounds
| Compound | Molecular Formula | Key Structural Difference | Notable Property Distinctions |
|---|---|---|---|
| 1-Bromo-4-(1-bromopropyl)benzene | C₉H₁₀Br₂ | Two bromine atoms at para-position and propyl chain | Enhanced reactivity in substitution and coupling reactions |
| 1-bromo-4-[(1S)-1-bromopropyl]benzene | C₉H₁₀Br₂ | Stereoisomer with specific configuration | Similar physical properties but different stereochemical behavior |
| 1-bromo-4-(prop-1-en-1-yl)benzene | C₉H₉Br | Contains a double bond instead of second bromine | Different reactivity profile, particularly in addition reactions |
Recent Research Developments
Research involving 1-Bromo-4-(1-bromopropyl)benzene continues to expand our understanding of its properties and potential applications. Recent studies have highlighted its utility in various scientific contexts.
Mass Spectrometry Advancements
Recent research has emphasized the compound's value in mass spectrometry studies. The distinctive fragmentation patterns exhibited by 1-Bromo-4-(1-bromopropyl)benzene provide valuable reference data for structural elucidation of similar compounds. The stability of ions formed during mass spectrometric analysis makes it particularly useful for method development and validation.
Synthetic Methodology Innovations
Ongoing research explores new synthetic pathways involving 1-Bromo-4-(1-bromopropyl)benzene as a key intermediate. These investigations focus on developing more efficient and selective methods for incorporating the compound into complex molecular frameworks. The dual reactivity of the bromine substituents offers opportunities for sequential functionalization, leading to regioselectively modified products.
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